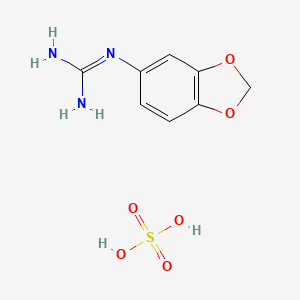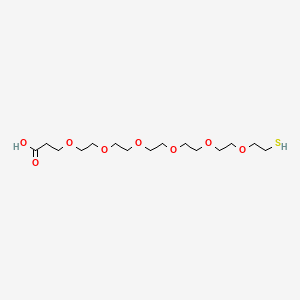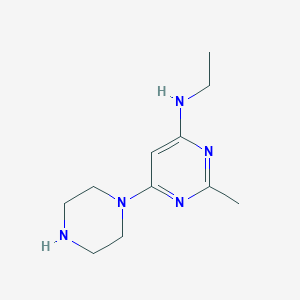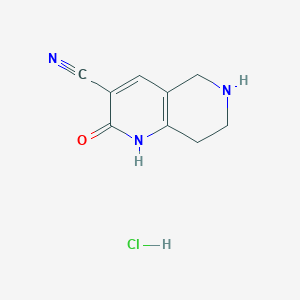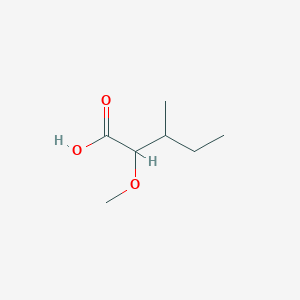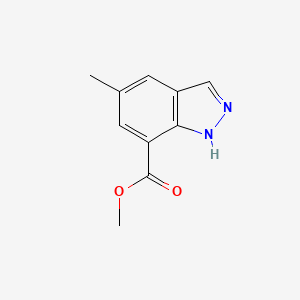
Methyl 3-(4-fluorophenyl)butanoate
Vue d'ensemble
Description
“Methyl 3-(4-fluorophenyl)butanoate” is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The IUPAC name for this compound is methyl 4-(3-fluorophenyl)butanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-fluorophenyl)butanoate” is 1S/C11H13FO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7H2,1H3 . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
“Methyl 3-(4-fluorophenyl)butanoate” is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique
Pharmaceutical Intermediate
Methyl 3-(4-fluorophenyl)butanoate serves as an important pharmaceutical intermediate. It is typically prepared via the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. Sulfonation can be applied to remove undesired isomers, enhancing the purity of the final product (Fan, 1990).
Polymer Synthesis
In polymer science, it's used in the synthesis of telechelic oligomers with fluorophenyl ketone end groups. The ozonolysis of copolymers containing 4-fluorophenyl butadiene units leads to oligomers useful in various polymer applications (Dix, Ebdon, & Hodge, 1993).
Synthesis of Organic Compounds
It's involved in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, an efficient process catalyzed by 35% HCl in acetic acid. This synthesis is significant for producing various organic compounds, including those used in medicinal chemistry (Wang & Ikemoto, 2005).
Ligand Synthesis
The compound is used in synthesizing aryl-substituted triamidoamine ligands, which are then used to create molybdenum methyl complexes. These complexes have applications in organometallic chemistry and catalysis (Greco, Popa, & Schrock, 1998).
Analytical Chemistry
It's also used in analytical chemistry for the development of fluorescent labeling reagents. These reagents, used in high-performance liquid chromatography, enable the detection and quantification of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(4-fluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMORYYPEXXZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)


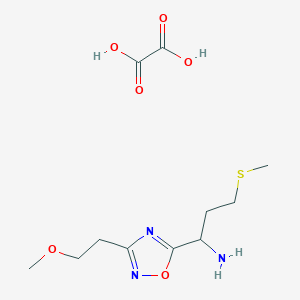
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)
